PD 120697

Description

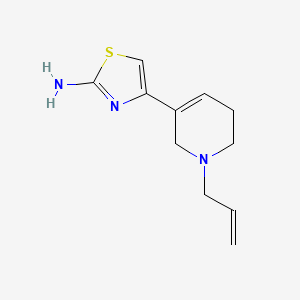

Structure

3D Structure

Properties

CAS No. |

108351-91-3 |

|---|---|

Molecular Formula |

C11H15N3S |

Molecular Weight |

221.32 g/mol |

IUPAC Name |

4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H15N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h2,4,8H,1,3,5-7H2,(H2,12,13) |

InChI Key |

JMEQXIANNKFBTB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCC=C(C1)C2=CSC(=N2)N |

Appearance |

Solid powder |

Other CAS No. |

108351-91-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine PD 120697 PD-120697 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PD 120697

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 120697 is a potent and orally active dopamine (B1211576) (DA) agonist with significant effects on the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with dopamine receptors, its impact on downstream signaling pathways, and its physiological consequences. This document synthesizes key quantitative data from seminal studies, outlines detailed experimental protocols for the characterization of this compound, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Dopamine Receptor Agonism

This compound, chemically identified as 4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine, functions primarily as a dopamine receptor agonist. Its pharmacological profile is consistent with compounds that stimulate dopamine receptors, leading to a range of physiological effects that mimic the actions of endogenous dopamine.

Receptor Binding Profile

The affinity of this compound for dopamine receptors has been characterized through radioligand binding assays. These studies are crucial for understanding the compound's potency and selectivity. The key quantitative data are summarized in the table below.

| Parameter | This compound | Receptor/Ligand | Tissue Source |

| IC50 (nM) | 130 | [3H]Haloperidol | Rat Striatum |

| IC50 (nM) | 14 | [3H]N-Propylnorapomorphine | Rat Striatum |

Table 1: In Vitro Receptor Binding Affinity of this compound. The data indicates the concentration of this compound required to inhibit the binding of specific radioligands by 50%.

The binding data suggests that this compound has a notable affinity for dopamine D2-like receptors, as evidenced by its ability to displace both the antagonist [3H]haloperidol and the agonist [3H]N-propylnorapomorphine. The lower IC50 value against the agonist radioligand suggests a preferential interaction with the high-affinity state of the D2 receptor, a characteristic feature of dopamine agonists.

Functional Effects on Dopaminergic Systems

This compound exerts several functional effects that are hallmarks of dopamine agonist activity, including the inhibition of dopamine synthesis and neuronal firing, as well as observable behavioral changes in animal models.

Inhibition of Dopamine Synthesis

This compound has been shown to inhibit the synthesis of dopamine in the striatum. This is a classic feedback mechanism initiated by the activation of presynaptic D2 autoreceptors, which leads to a reduction in the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

| Parameter | This compound | Assay Condition |

| ED50 (mg/kg, p.o.) | 0.28 | Inhibition of DOPA accumulation after NSD 1015 in rats |

Table 2: In Vivo Potency of this compound in Inhibiting Dopamine Synthesis. The ED50 value represents the dose required to achieve 50% of the maximal inhibitory effect on dopamine synthesis.

Inhibition of Dopaminergic Neuronal Firing

Electrophysiological studies have demonstrated that this compound can inhibit the firing of dopaminergic neurons in the substantia nigra. This effect is also mediated by the stimulation of D2 autoreceptors located on the soma and dendrites of these neurons.

| Parameter | This compound | Assay Condition |

| ED50 (μg/kg, i.v.) | 1.8 | Inhibition of firing of A9 dopaminergic neurons in rats |

Table 3: In Vivo Potency of this compound in Inhibiting Neuronal Firing. The ED50 value indicates the dose at which a 50% reduction in the firing rate of A9 dopaminergic neurons is observed.

Behavioral Effects

The central dopamine agonist properties of this compound are further confirmed by its effects on animal behavior.

| Behavioral Test | Parameter | This compound (Value) | Species |

| Spontaneous Locomotor Activity | ED50 (mg/kg, p.o.) | 0.16 | Rat |

| Reversal of Reserpine-Induced Depression | MED (mg/kg, p.o.) | 0.31 | Rat |

Table 4: In Vivo Behavioral Effects of this compound. The ED50 for locomotor activity indicates the dose causing a 50% reduction in spontaneous movement. The MED for reserpine (B192253) reversal is the minimum effective dose to counteract reserpine-induced akinesia.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound can be visualized through signaling pathways and experimental workflows.

Detailed Experimental Protocols

Radioligand Binding Assay ([3H]Haloperidol Displacement)

-

Objective: To determine the binding affinity of this compound for the D2 dopamine receptor.

-

Materials:

-

Rat striatal tissue homogenates.

-

[3H]Haloperidol (specific activity ~15-25 Ci/mmol).

-

This compound stock solution.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

(+)-Butaclamol for non-specific binding determination.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare rat striatal membranes by homogenization in assay buffer followed by centrifugation.

-

In assay tubes, add 100 µL of striatal membrane preparation (~200 µg protein).

-

Add 50 µL of varying concentrations of this compound (e.g., 10-10 to 10-5 M).

-

For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 1 µM (+)-butaclamol.

-

Add 50 µL of [3H]Haloperidol to a final concentration of ~0.2-0.5 nM.

-

Incubate at 25°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

In Vivo Inhibition of Dopamine Synthesis

-

Objective: To assess the in vivo potency of this compound in inhibiting dopamine synthesis.

-

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

NSD 1015 (an L-aromatic amino acid decarboxylase inhibitor).

-

Reagents for DOPA quantification (e.g., HPLC with electrochemical detection).

-

-

Procedure:

-

Administer this compound orally (p.o.) at various doses.

-

After a set time (e.g., 60 minutes), administer NSD 1015 (100 mg/kg, i.p.).

-

30 minutes after NSD 1015 administration, sacrifice the animals and dissect the striata.

-

Homogenize the striatal tissue and analyze the accumulation of DOPA using HPLC-ED.

-

Calculate the percent inhibition of DOPA accumulation at each dose of this compound compared to vehicle-treated controls.

-

Determine the ED50 value from the dose-response curve.

-

Conclusion

This compound is a dopamine agonist with high affinity for D2-like dopamine receptors. Its mechanism of action involves the activation of presynaptic D2 autoreceptors, leading to the inhibition of dopamine synthesis and neuronal firing. These molecular actions translate into clear behavioral effects, including the suppression of locomotor activity and the reversal of akinesia in animal models of Parkinson's disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar dopaminergic compounds.

An In-Depth Technical Guide on the PD-1 Core Signaling Axis

Disclaimer: A comprehensive search of public databases and scientific literature did not yield any specific information for a compound or entity with the identifier "PD 120697". This identifier may correspond to an internal, unpublished code or a typographical error. The following technical guide is based on the strong contextual implication of the query, focusing on the Programmed Death-1 (PD-1) pathway, a core topic of significant interest in immunological and oncological research.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains immune homeostasis. Tumors frequently exploit this pathway to evade immune surveillance by upregulating PD-L1, which leads to the functional inactivation of tumor-infiltrating T-cells. This guide provides a detailed examination of the PD-1 signaling pathway, quantitative data on molecular interactions, and standardized experimental protocols for its investigation.

Core Concept: The PD-1/PD-L1 Immune Checkpoint

PD-1 (CD279) is a type I transmembrane protein expressed on the surface of activated T-cells, B-cells, and myeloid cells. Its primary function is to act as a negative regulator of the immune response. This regulation is initiated upon binding to its ligands:

-

PD-L1 (Programmed Death-Ligand 1, CD274): Broadly expressed on hematopoietic and non-hematopoietic cells, including many types of cancer cells. Its expression can be induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).

-

PD-L2 (Programmed Death-Ligand 2, CD273): Primarily expressed on professional antigen-presenting cells (APCs), such as dendritic cells and macrophages.

The engagement of PD-1 by PD-L1 or PD-L2 on an adjacent cell transmits an inhibitory signal into the T-cell, leading to a state of functional exhaustion characterized by reduced proliferation, decreased cytokine production, and ultimately, apoptosis.

Mechanism of Signal Transduction

Upon ligand binding, the cytoplasmic tail of PD-1, containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM), becomes phosphorylated. This phosphorylation event recruits the tyrosine phosphatase SHP-2. SHP-2, in turn, dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling cascade, most notably PI3K and PLCγ. The downstream effect is the suppression of the Akt and Ras-MEK-ERK signaling pathways, which are essential for T-cell activation and survival.

Signaling Pathway Diagram

Unveiling the Dopaminergic Profile of PD 120697: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 120697, scientifically known as 4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine, is a potent and orally active dopamine (B1211576) agonist. Its discovery in the early 1990s marked a significant advancement in the exploration of novel compounds with central dopamine agonist properties. This technical guide provides an in-depth analysis of the dopamine agonist properties of this compound, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. The information presented herein is curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Receptor Binding Affinity

The affinity of this compound for dopamine receptors has been primarily characterized through radioligand binding assays. These experiments are fundamental in determining the potency with which a compound binds to its target receptor. The key quantitative measure derived from these assays is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand.

A pivotal study by Jaen et al. (1990) investigated the binding of this compound to dopamine receptors using [³H]-haloperidol, a D2-like receptor antagonist, and [³H]-N-propylnorapomorphine (NPA), a dopamine agonist.[1] The results from these binding studies are summarized in the table below.

| Radioligand | Receptor Target | This compound IC₅₀ (nM) |

| [³H]-Haloperidol | D₂-like Receptors | 130 |

| [³H]-N-Propylnorapomorphine | Dopamine Agonist Sites | 20 |

| Data sourced from Jaen JC, et al. J Med Chem. 1990 Jan;33(1):311-7.[1] |

These results indicate that this compound displays a higher affinity for dopamine agonist binding sites, as evidenced by the lower IC₅₀ value in the [³H]-NPA binding assay compared to the [³H]-haloperidol binding assay. This suggests a preferential interaction with the high-affinity state of the dopamine D2 receptor, a characteristic feature of dopamine agonists.

Functional Agonist Activity

Beyond receptor binding, the functional consequences of this compound's interaction with dopamine receptors have been assessed through various in vitro and in vivo assays. These studies are crucial for confirming its agonist properties and understanding its physiological effects.

Inhibition of Striatal Dopamine Synthesis

One of the key functional readouts for dopamine autoreceptor agonism is the inhibition of dopamine synthesis in the striatum. Dopamine agonists act on presynaptic D2 autoreceptors to reduce the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. The potency of this compound in this regard was evaluated by measuring the reversal of γ-butyrolactone (GBL)-induced increases in DOPA accumulation in the rat striatum.

| Assay | This compound ED₅₀ (mg/kg, s.c.) |

| Reversal of GBL-induced DOPA accumulation | 0.04 |

| Data sourced from Jaen JC, et al. J Med Chem. 1990 Jan;33(1):311-7.[1] |

The low ED₅₀ value demonstrates the potent in vivo activity of this compound as a dopamine agonist, capable of modulating dopamine synthesis at low doses.

Inhibition of Dopaminergic Neuronal Firing

The agonist activity of this compound at dopamine autoreceptors was further confirmed by its ability to inhibit the firing of dopaminergic neurons in the substantia nigra pars compacta (A9) and the ventral tegmental area (A10).

| Neuronal Population | This compound ED₅₀ (µg/kg, i.v.) |

| A9 Dopaminergic Neurons | 11 |

| A10 Dopaminergic Neurons | 15 |

| Data sourced from Jaen JC, et al. J Med Chem. 1990 Jan;33(1):311-7.[1] |

These findings provide electrophysiological evidence for the potent inhibitory effect of this compound on the activity of midbrain dopamine neurons, consistent with its role as a dopamine autoreceptor agonist.

Experimental Protocols

A detailed understanding of the methodologies employed is critical for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for dopamine receptors.

Protocol:

-

Tissue Preparation: Male Wistar rats were sacrificed, and the corpus striatum was dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in fresh buffer.

-

Binding Incubation: Aliquots of the membrane preparation were incubated with either [³H]-haloperidol or [³H]-N-propylnorapomorphine and various concentrations of this compound in a final volume of 2 mL of 50 mM Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters was quantified by liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., (+)-butaclamol for [³H]-haloperidol and apomorphine (B128758) for [³H]-NPA). The IC₅₀ values were determined by non-linear regression analysis of the competition binding data.

Inhibition of Dopamine Synthesis (In Vivo)

Objective: To assess the functional agonist activity of this compound at presynaptic dopamine autoreceptors.

Protocol:

-

Animal Preparation: Male Wistar rats were used for the experiment.

-

Drug Administration: Animals were pretreated with the DOPA decarboxylase inhibitor NSD-1015. Subsequently, γ-butyrolactone (GBL) was administered to increase striatal DOPA accumulation. This compound or vehicle was administered subcutaneously.

-

Tissue Collection and Analysis: Thirty minutes after GBL administration, the animals were sacrificed, and the striata were dissected. The tissue was analyzed for DOPA content using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The ED₅₀ value for the reversal of GBL-induced DOPA accumulation was calculated from the dose-response curve.

Signaling Pathways

As a dopamine D2-like receptor agonist, this compound is expected to activate intracellular signaling cascades primarily through the Gi/o family of G proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

This compound is a well-characterized dopamine agonist with high affinity for dopamine agonist binding sites and potent functional activity at presynaptic D2 autoreceptors. The data presented in this guide, derived from seminal research, highlights its significant potential as a tool for investigating the role of dopamine systems in the central nervous system. The detailed experimental protocols and signaling pathway diagrams provide a comprehensive resource for researchers aiming to build upon this foundational knowledge in the pursuit of novel therapeutic agents targeting the dopaminergic system.

References

Unraveling the Legacy of PD 128367: A Technical Guide to a D2/D3 Receptor Agonist

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of PD 128367, a selective dopamine (B1211576) D2 and D3 receptor agonist developed by Parke-Davis. Due to the scarcity of information on a compound designated "PD 120697," this report focuses on the numerically similar and well-documented compound, PD 128367, which is believed to be the intended subject of interest for researchers, scientists, and drug development professionals. This document synthesizes available data on its binding affinities, functional activities, and the experimental methodologies employed in its characterization.

Discovery and Historical Context

PD 128367, along with its closely related analog PD 128907, emerged from the drug discovery programs at Parke-Davis in the late 1980s and early 1990s. These compounds were developed during a period of intense research into subtype-selective dopamine receptor ligands, with the goal of creating more targeted therapeutics for neuropsychiatric disorders with fewer side effects than existing non-selective agents. The "PD" prefix designates its origin within the Parke-Davis laboratories. Research on these compounds has contributed significantly to the understanding of the distinct roles of D2 and D3 receptor subtypes in the central nervous system.

Pharmacological Profile

PD 128367 and its analogs are characterized by their high affinity and selectivity for the D2 and D3 dopamine receptors, acting as agonists at these sites. The activation of these receptors, which are coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This mechanism is central to their pharmacological effects.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of PD 128367 and the related compound PD 128907 for various dopamine receptor subtypes. This data is compiled from in vitro studies using radioligand binding assays and functional assays in transfected cell lines.

Table 1: Radioligand Binding Affinities (Ki, nM)

| Compound | D2L Receptor (High Affinity) | D2L Receptor (Low Affinity) | D3 Receptor (High Affinity) | D3 Receptor (Low Affinity) | D4.2 Receptor |

| PD 128907 | 20 | 6964 | 1.43 | 413 | 169 |

Data for PD 128907 is presented as a well-characterized analog to provide context for the pharmacological class.[3]

Table 2: Functional Agonist Activity ([³H]Thymidine Uptake in CHO cells)

| Compound | D2L Receptor (EC50, nM) | D3 Receptor (EC50, nM) |

| PD 128907 | ~9 | ~1.4 |

This assay measures cell proliferation as a downstream effect of receptor activation.[3]

Experimental Protocols

The characterization of PD 128367 and its analogs involved a range of standard and specialized experimental techniques to determine their pharmacological properties.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for different dopamine receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D2L or D3 receptor subtypes.

-

Radioligand: [³H]Spiperone, a high-affinity D2-like receptor antagonist, was used as the radioligand.

-

Incubation: Increasing concentrations of the unlabeled test compound (e.g., PD 128907) were incubated with the cell membranes and a fixed concentration of [³H]Spiperone.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves were generated, and the inhibitor constant (Ki) values were calculated using the Cheng-Prusoff equation. The data for PD 128907 fit best to a two-site model, indicating high and low-affinity binding states.[3]

Functional Assays (Cell Division)

Objective: To determine the functional agonist activity of the compound at D2L and D3 receptors.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing either the human D2L or D3 receptor were cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of the test compound (e.g., PD 128907).

-

[³H]Thymidine Incorporation: After a set incubation period, [³H]thymidine was added to the culture medium. The amount of [³H]thymidine incorporated into the DNA of proliferating cells is proportional to the rate of cell division, which is modulated by D2/D3 receptor activation in this cell line.

-

Measurement: Cells were harvested, and the amount of incorporated radioactivity was measured.

-

Data Analysis: Dose-response curves were constructed to determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response.[3]

Signaling Pathways and Logical Relationships

The activation of D2 and D3 dopamine receptors by agonists like PD 128367 initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels and decreased protein kinase A (PKA) activity.

References

In-Depth Technical Guide: The Receptor Binding Profile of PD 120697

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 120697 is an orally active dopamine (B1211576) (DA) agonist belonging to the chemical class of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines.[1] First described in the early 1990s, this compound has been characterized for its effects on the central nervous system, particularly its interaction with dopamine receptors. Functionally, this compound has been shown to inhibit the synthesis of dopamine in the striatum, reduce the firing of dopaminergic neurons, decrease spontaneous locomotor activity, and counteract the effects of reserpine-induced depression.[1][2] This technical guide provides a comprehensive overview of the receptor binding profile of this compound, including available binding data, detailed experimental methodologies, and the associated signaling pathways.

Receptor Binding Profile of this compound

| Receptor Target | Reported Activity | Binding Assay Type (Inferred) | Reference Radioligands (Inferred) |

| Dopamine D2 Receptor | Agonist | Competitive Radioligand Binding | [³H]-Haloperidol, [³H]-N-propylnorapomorphine |

Table 1: Summary of the Receptor Binding Profile for this compound. Data is based on qualitative descriptions from foundational studies.

Experimental Protocols

The following sections detail the methodologies typically employed in the characterization of compounds like this compound, based on standard practices in the field.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for dopamine receptors.

General Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Whole brains from rodents (e.g., rats) are dissected and the striatum is isolated.

-

The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

The homogenate is centrifuged at low speed to remove large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).

-

-

Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

The prepared cell membrane suspension.

-

-

For the determination of non-specific binding, a high concentration of a known unlabeled ligand (e.g., haloperidol) is used in separate wells.

-

The total binding is determined in the absence of any competing unlabeled ligand.

-

-

Incubation and Filtration:

-

The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Signaling Pathways

As a dopamine D2 receptor agonist, this compound is expected to activate the canonical signaling pathways associated with this G protein-coupled receptor (GPCR). D2-like receptors (D2, D3, and D4) primarily couple to the Gαi/o class of G proteins.

Activation of the D2 receptor by an agonist like this compound initiates the following cascade:

-

G Protein Activation: The agonist binding induces a conformational change in the D2 receptor, leading to the activation of the associated Gαi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.

-

Dissociation of G Protein Subunits: The activated Gαi/o-GTP complex dissociates from the Gβγ dimer.

-

Downstream Effector Modulation:

-

The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

The Gβγ dimer can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane, and voltage-gated calcium channels.

-

The net effect of D2 receptor activation is a reduction in neuronal excitability.

Conclusion

References

The Dopaminergic System Under a Microscope: An In-depth Technical Guide to the Effects of PD 120697 on Dopamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576) (DA), a critical catecholamine neurotransmitter, governs a multitude of physiological functions, including motor control, motivation, reward, and cognitive processes.[1] The synthesis of dopamine is a tightly regulated process, with the enzyme tyrosine hydroxylase (TH) serving as the rate-limiting step, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2] Dysregulation of dopamine synthesis is implicated in numerous neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons.[3][4]

Pharmacological modulation of dopamine synthesis is a key strategy in the development of therapeutics for these conditions. PD 120697 is an orally active dopamine agonist that has been shown to inhibit the synthesis of dopamine in the striatum.[2][5] This technical guide provides a comprehensive overview of the mechanisms underlying the effects of this compound on dopamine synthesis, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: D2 Autoreceptor-Mediated Inhibition

The primary mechanism by which this compound and other D2-like dopamine receptor agonists inhibit dopamine synthesis is through the activation of presynaptic D2 autoreceptors.[5][6] These autoreceptors are located on the terminals of dopaminergic neurons and function as a negative feedback loop to regulate dopamine release and synthesis.[5]

Activation of these Gi/o-coupled receptors by an agonist such as this compound initiates an intracellular signaling cascade that ultimately leads to a reduction in the activity of tyrosine hydroxylase.[7] This signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which is responsible for phosphorylating tyrosine hydroxylase at serine 40 (Ser40).[2] Phosphorylation at this site is crucial for enhancing the catalytic activity of TH. Therefore, by reducing Ser40 phosphorylation, D2 autoreceptor activation effectively dampens the rate of dopamine synthesis.[2][8]

Quantitative Data on D2 Agonist Effects on Dopamine Synthesis

For instance, studies with the well-characterized D2 agonist quinpirole (B1680403) have demonstrated a significant reduction in tyrosine hydroxylase activity. In PC12 cells, which express D2 and D4 autoreceptors, exposure to quinpirole resulted in an approximately 50% inhibition of tyrosine hydroxylase activity.[6]

| Compound | Receptor Target | Effect on Dopamine Synthesis | Potency/Efficacy | Reference |

| This compound | Dopamine D2-like Autoreceptor Agonist | Inhibition of striatal dopamine synthesis | Data not available | [2][5] |

| Quinpirole | Dopamine D2/D3 Receptor Agonist | Inhibition of tyrosine hydroxylase activity | ~50% inhibition in PC12 cells | [6] |

| 7-OH-DPAT | D3-selective Dopamine Agonist | Inhibition of tyrosine hydroxylase in vitro | IC50 = 0.6-0.7 µM | [9] |

This table summarizes the effects of this compound and representative D2-like agonists on dopamine synthesis. The lack of specific quantitative data for this compound highlights an area for future research.

Experimental Protocols

Measurement of Dopamine Synthesis in Striatal Slices

This protocol describes a method for measuring the rate of dopamine synthesis in ex vivo brain slices by quantifying the accumulation of L-DOPA following the inhibition of DOPA decarboxylase. This method can be adapted to assess the inhibitory effects of compounds like this compound.

Materials:

-

Rodent brain (e.g., rat or mouse)

-

Vibrating microtome (vibratome)

-

Carbogen gas (95% O2 / 5% CO2)

-

Artificial cerebrospinal fluid (aCSF), composition in mM: NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, D-glucose 10

-

NSD-1015 (3-hydroxybenzylhydrazine dihydrochloride), a DOPA decarboxylase inhibitor

-

This compound or other test compounds

-

High-performance liquid chromatography (HPLC) with electrochemical detection

-

Tissue homogenizer

-

Perchloric acid (PCA) with internal standard (e.g., 3,4-dihydroxybenzylamine)

Procedure:

-

Tissue Preparation:

-

Incubation and Treatment:

-

Transfer individual or pooled slices to incubation vials containing fresh, carbogen-gassed aCSF.

-

Pre-incubate the slices for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add this compound or the vehicle control to the vials and continue the incubation for the desired duration.

-

Add NSD-1015 to a final concentration of 100 µM to inhibit DOPA decarboxylase and allow L-DOPA to accumulate.

-

-

Sample Collection and Processing:

-

Terminate the incubation by rapidly removing the aCSF and adding ice-cold 0.1 M PCA with an internal standard.

-

Homogenize the tissue slices in the PCA solution.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant for HPLC analysis.

-

-

Quantification of L-DOPA:

-

Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Separate L-DOPA from other neurochemicals using an appropriate mobile phase.

-

Quantify the L-DOPA concentration by comparing the peak area to that of a standard curve.

-

Normalize the L-DOPA accumulation to the protein content of the tissue pellet.

-

Expected Results: Treatment with an effective concentration of this compound is expected to cause a dose-dependent decrease in the accumulation of L-DOPA compared to vehicle-treated control slices, indicating an inhibition of dopamine synthesis.

Visualizations

Caption: Signaling pathway of D2 autoreceptor-mediated inhibition of dopamine synthesis by this compound.

Caption: Experimental workflow for measuring dopamine synthesis in striatal slices.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the intricate regulation of dopamine synthesis. Its action as a D2 autoreceptor agonist highlights the critical role of this receptor in the negative feedback control of dopamine production. The inhibition of tyrosine hydroxylase activity via the Gi/o-cAMP-PKA signaling pathway is a well-established mechanism for D2-like agonists. While specific quantitative data for this compound remains to be fully elucidated, the experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers to further explore its effects and to develop novel therapeutic strategies targeting the dopaminergic system. Further research is warranted to precisely quantify the potency and efficacy of this compound in modulating dopamine synthesis and to explore its potential in preclinical models of dopamine-related disorders.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Dopamine D(2) receptors regulate tyrosine hydroxylase activity and phosphorylation at Ser40 in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D2-Like Dopamine Autoreceptor Activation Reduces Quantal Size in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and release of dopamine in rat striatal slices: requirement for exogenous tyrosine in the medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to PD 120697: A Dopamine D4 Receptor Agonist and its Inhibition of Dopaminergic Neuronal Firing

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 120697 is a selective agonist for the dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). D4 receptors are expressed in various brain regions, including the substantia nigra pars compacta (SNc), ventral tegmental area (VTA), prefrontal cortex, and hippocampus. Their activation is implicated in the modulation of locomotor activity, cognition, and emotional processes. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with the D4 receptor and its subsequent inhibitory effects on dopaminergic (DA) neuronal firing. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for comparison and experimental design.

Table 1: Binding Affinity of this compound for Human Dopamine D4 Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| D4.2 | 1.8 ± 0.3 |

| D4.4 | 1.9 ± 0.4 |

| D4.7 | 2.1 ± 0.5 |

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand.

Table 2: Functional Activity of the D4 Receptor Agonist PD 168,077 (a structural analog of this compound)

| Assay | Endpoint | IC50 (nM) |

| [3H]GABA Release | Inhibition | 5.30 |

IC50 is the half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Inhibition of Dopaminergic Neuronal Firing

This compound, as a dopamine D4 receptor agonist, exerts an inhibitory effect on the firing of dopaminergic neurons[1]. This action is consistent with the known function of D2-like autoreceptors, which include the D4 receptor, located on the soma and dendrites of DA neurons. Activation of these autoreceptors leads to a reduction in the neuron's firing rate[2].

The primary signaling pathway initiated by D4 receptor activation involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors, ultimately resulting in the hyperpolarization of the neuronal membrane and a decrease in the frequency of action potential firing[2].

Signaling Pathway Diagram

Experimental Protocols

In Vitro Electrophysiology: Brain Slice Recording

This protocol details the methodology for recording the firing rate of dopaminergic neurons in response to this compound in acute brain slices.

1. Slice Preparation:

-

Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

-

Rapidly dissect the brain and prepare 250-300 µm thick coronal or horizontal slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) using a vibratome.

-

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at 32-34°C.

2. Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Identify putative dopaminergic neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy.

-

Perform whole-cell or cell-attached patch-clamp recordings to monitor the spontaneous firing rate of the identified neurons.

-

After establishing a stable baseline firing rate for 5-10 minutes, bath-apply this compound at various concentrations to determine its effect on neuronal firing.

-

Record the change in firing frequency in response to the drug application.

3. Solutions:

-

Sucrose Cutting Solution (in mM): 75 Sucrose, 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 25 NaHCO3, 25 Glucose.

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose.

-

Internal Solution (for whole-cell, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

In Vivo Microdialysis

This protocol outlines the procedure for measuring changes in extracellular dopamine levels in a specific brain region following the administration of this compound.

1. Surgical Implantation of Guide Cannula:

-

Anesthetize a rodent and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., striatum or nucleus accumbens).

-

Implant a guide cannula to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours to obtain a stable baseline of extracellular dopamine.

-

Collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

3. Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Quantify dopamine levels by comparing sample peaks to a standard curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in regulating the activity of dopaminergic neurons. Its ability to selectively activate D4 receptors and subsequently inhibit neuronal firing provides a means to dissect the contribution of this specific receptor subtype to various physiological and pathological processes. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the precise mechanisms of action of this compound and other D4 receptor agonists, contributing to the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

PD 120697: A Technical Guide for a Dopamine Agonist Research Tool in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 120697 is an orally active dopamine (B1211576) agonist that has been identified as a valuable research tool for investigating the dopaminergic system, particularly in the context of Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, receptor binding profile, and effects in preclinical models of Parkinson's disease. Detailed experimental protocols are provided to facilitate its use in a laboratory setting.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a reduction in dopamine levels in the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. Dopamine agonists, which directly stimulate dopamine receptors, are a cornerstone of PD therapy. Research tools like this compound are instrumental in elucidating the complex roles of different dopamine receptor subtypes and in the development of novel therapeutic strategies.

Mechanism of Action

This compound is a 4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine that acts as a dopamine agonist.[1] Its primary mechanism of action involves the direct stimulation of dopamine receptors in the central nervous system. This activation mimics the effect of endogenous dopamine, thereby compensating for the depleted dopamine levels in the parkinsonian brain. In preclinical studies, this compound has been shown to inhibit striatal dopamine synthesis and reduce the firing rate of dopaminergic neurons, consistent with its agonist activity at presynaptic autoreceptors.[1][2]

Signaling Pathway

As a dopamine agonist, this compound is expected to modulate intracellular signaling cascades through its interaction with G protein-coupled dopamine receptors. The D2-like family of dopamine receptors (D2, D3, and D4), to which many dopamine agonists show affinity, are typically coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the cAMP signaling pathway is a key event in the downstream effects of D2-like receptor agonists.

Figure 1: Dopamine D2-like Receptor Signaling Pathway

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Receptor Target(s) | IC50 (nM) | Reference |

| [3H]Haloperidol | D2-like receptors | 130 | [1] |

| [3H]N-Propylnorapomorphine | D2-like agonist sites | 1.8 | [1] |

Note: Specific Ki values for individual dopamine receptor subtypes (D1-D5) are not yet fully characterized in the public domain.

Table 2: In Vitro Functional Activity of this compound

| Assay | Effect | IC50 (µM) | Reference |

| Inhibition of DOPA accumulation (in vivo) | Inhibition of dopamine synthesis | 0.05 (s.c.) | [3] |

Table 3: In Vivo Effects of this compound in Rodent Models

| Model | Effect | Effective Dose (mg/kg) | Route | Reference |

| Spontaneous Locomotor Activity | Inhibition | 0.1 - 1.0 | s.c. | [1] |

| Reserpine-induced Akinesia | Reversal | 0.1 - 1.0 | p.o. | [1] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for dopamine receptors.

Materials:

-

Rat striatal membranes

-

[3H]Haloperidol (for D2-like receptor binding) or other suitable radioligand

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare rat striatal membranes according to standard laboratory procedures.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled dopamine antagonist (e.g., 10 µM spiperone).

-

Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Figure 2: Radioligand Binding Assay Workflow

cAMP Functional Assay

Objective: To assess the functional activity of this compound on Gi/o-coupled dopamine receptors by measuring changes in intracellular cAMP levels.

Materials:

-

CHO or HEK293 cells stably expressing the dopamine receptor subtype of interest (e.g., D2, D3, or D4).

-

Cell culture medium.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader compatible with the chosen assay kit.

Protocol:

-

Seed the cells in a 96-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate a dose-response curve and calculate the EC50 or IC50 value for this compound's effect on forskolin-stimulated cAMP accumulation.

In Vivo Model of Parkinson's Disease: 6-OHDA Lesion and Behavioral Assessment

Objective: To evaluate the in vivo efficacy of this compound in a neurotoxin-induced rodent model of Parkinson's disease.

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

6-hydroxydopamine (6-OHDA).

-

Stereotaxic apparatus.

-

Apomorphine or amphetamine.

-

Rotational behavior monitoring system.

-

This compound.

Protocol:

-

6-OHDA Lesioning:

-

Pre-treat rats with desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor).

-

Under anesthesia, use a stereotaxic apparatus to unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.

-

Allow the animals to recover for at least two weeks for the lesion to stabilize.

-

-

Behavioral Testing (Drug-induced Rotations):

-

Administer a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) to the lesioned rats.[3]

-

Place the animals in a circular arena and record the number of full (360°) contralateral (for apomorphine) or ipsilateral (for amphetamine) rotations over a set period (e.g., 60-90 minutes).[4][5][6][7]

-

A significant number of rotations confirms a successful lesion.

-

-

This compound Treatment and Evaluation:

-

Administer this compound (at various doses) to the lesioned rats.

-

Conduct behavioral tests, such as the cylinder test (for forelimb use asymmetry) or monitor for a reduction in drug-induced rotations, to assess the therapeutic effect of this compound.

-

Figure 3: 6-OHDA Parkinson's Disease Model Workflow

Conclusion

This compound serves as a valuable dopamine agonist for preclinical research in Parkinson's disease. Its ability to modulate dopaminergic neurotransmission makes it a useful tool for investigating the pathophysiology of PD and for the initial screening of potential therapeutic agents. Further characterization of its binding profile at individual dopamine receptor subtypes and its effects on downstream signaling pathways will enhance its utility as a selective pharmacological probe. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies.

References

- 1. 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Neuroprotective effects of porphyran derivatives against 6-hydroxydopamine-induced cytotoxicity is independent on mitochondria restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

Methodological & Application

PD 120697: Application Notes and Experimental Protocols for Use in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 120697 is an orally active dopamine (B1211576) (DA) agonist. In preclinical studies involving rat models, it has demonstrated central nervous system effects consistent with dopaminergic activity. Specifically, this compound has been shown to inhibit the synthesis of dopamine in the striatum, reduce the firing of dopaminergic neurons, decrease spontaneous locomotor activity, and reverse the effects of reserpine-induced depression. This document provides detailed application notes and experimental protocols based on available research for the use of this compound in rats.

Mechanism of Action

This compound functions as a dopamine agonist, meaning it binds to and activates dopamine receptors. This action mimics the effect of endogenous dopamine, a neurotransmitter crucial for regulating movement, emotion, motivation, and the feeling of pleasure. By activating dopamine receptors, this compound can modulate various physiological and behavioral processes.

The dopaminergic system is a key target for drugs aimed at treating a variety of neurological and psychiatric disorders. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The specific binding profile of this compound to these receptor subtypes would further delineate its pharmacological effects.

Data Presentation

In Vivo Pharmacological Effects of this compound in Rats

| Experimental Assay | Effect of this compound | Route of Administration | Reference |

| Inhibition of Striatal Dopamine Synthesis | Inhibits synthesis | Oral | |

| Inhibition of Dopamine Neuronal Firing | Inhibits firing | Not Specified | |

| Inhibition of Spontaneous Locomotor Activity | Inhibits activity | Oral | |

| Reversal of Reserpine-Induced Depression | Reverses depression | Oral |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in rat models, based on the foundational study by Jaen JC, et al. (1990).

Inhibition of Striatal Dopamine Synthesis

Objective: To determine the effect of this compound on the synthesis of dopamine in the rat striatum.

Animal Model:

-

Species: Rat

-

Strain: Not specified in the primary literature. Commonly used strains for neuropharmacological studies include Sprague-Dawley and Wistar rats.

-

Sex: Male

-

Weight: Not specified. Typically, adult male rats weighing 200-300g are used.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., distilled water, saline, or a suspension agent like 0.5% methylcellulose)

-

3-hydroxybenzylhydrazine dihydrochloride (B599025) (NSD-1015), an aromatic L-amino acid decarboxylase inhibitor

-

Reagents for tissue homogenization and dopamine metabolite analysis (e.g., perchloric acid)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Administer this compound or vehicle orally to the rats. A range of doses should be tested to determine a dose-response relationship.

-

At a predetermined time after drug administration (e.g., 60 minutes), administer NSD-1015 (e.g., 100 mg/kg, i.p.) to inhibit the conversion of L-DOPA to dopamine.

-

Thirty minutes after NSD-1015 administration, euthanize the rats and rapidly dissect the striata on ice.

-

Homogenize the striatal tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize dopamine and its metabolites.

-

Centrifuge the homogenates and filter the supernatant.

-

Analyze the concentration of L-DOPA in the supernatant using HPLC with electrochemical detection. The accumulation of L-DOPA is an index of the rate of dopamine synthesis.

-

Compare the L-DOPA levels in the this compound-treated groups to the vehicle-treated control group to determine the percent inhibition of dopamine synthesis.

Inhibition of Spontaneous Locomotor Activity

Objective: To assess the effect of this compound on spontaneous motor activity in rats.

Animal Model:

-

Species: Rat

-

Strain: As above.

-

Sex: Male

-

Weight: As above.

Materials:

-

This compound

-

Vehicle for oral administration

-

Automated locomotor activity chambers equipped with infrared beams to detect movement.

Procedure:

-

Habituate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.

-

Administer this compound or vehicle orally.

-

Immediately place the rats back into the activity chambers.

-

Record locomotor activity (e.g., horizontal beam breaks, vertical beam breaks, total distance traveled) for a specified duration (e.g., 60-120 minutes).

-

Analyze the data by comparing the activity counts of the this compound-treated groups to the vehicle-treated control group.

Reversal of Reserpine-Induced Depression (Akinesia)

Objective: To evaluate the ability of this compound to reverse the motor deficits induced by reserpine (B192253), a model of dopamine depletion.

Animal Model:

-

Species: Rat

-

Strain: As above.

-

Sex: Male

-

Weight: As above.

Materials:

-

This compound

-

Vehicle for oral administration

-

Reserpine

-

Apparatus for assessing motor deficits (e.g., a bar test for catalepsy, open field for akinesia).

Procedure:

-

Induce a state of dopamine depletion by administering reserpine (e.g., 2.5-5 mg/kg, i.p. or s.c.) to the rats 18-24 hours prior to the test.

-

On the day of the experiment, assess the baseline level of motor deficit (e.g., catalepsy score, locomotor activity).

-

Administer this compound or vehicle orally to the reserpinized rats.

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-assess the motor deficits.

-

A reversal of the reserpine-induced deficits (e.g., decreased catalepsy, increased locomotion) in the this compound-treated groups compared to the vehicle-treated group indicates efficacy.

Visualizations

Signaling Pathway of Dopamine Agonists

Caption: Dopamine agonist (this compound) signaling pathway.

Experimental Workflow for Reversal of Reserpine-Induced Depression

Application Notes and Protocols for Dopamine D3 Receptor Agonists in Locomotor Activity Studies

Introduction

Dopamine (B1211576) D3 receptor agonists are a class of compounds that selectively bind to and activate dopamine D3 receptors. These receptors are primarily expressed in the limbic regions of the brain, which are associated with motivation, emotion, and reward. Their role in modulating locomotor activity is complex, with studies demonstrating both inhibitory and excitatory effects depending on the specific compound, dosage, animal model, and experimental conditions. Stimulation of D3 receptors has been shown to be inhibitory to spontaneous and psychostimulant-induced locomotion.[1][2] This document provides a comprehensive overview of the application of D3 receptor agonists in locomotor activity studies, including dosage information, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the dosages and effects of various dopamine D3 receptor agonists on locomotor activity as reported in the literature.

| Compound | Animal Model | Dosage | Administration Route | Effect on Locomotor Activity |

| 7-OH-DPAT | Developing Rats | 0.01, 0.10, 1.00 mg/kg | Subcutaneous | High dose increased activity at all ages. Low and medium doses increased activity in younger rats but decreased it in older rats.[3] |

| PD 128907 | Rats | 100 nmol/kg | Not Specified | Decreased locomotor activity, which coincided with a decrease in extracellular dopamine levels.[4] |

| Quinpirole | Mice | 0.5 mg/kg | Intraperitoneal | Increased locomotor activity during the dark phase and decreased it during the light phase.[5][6] |

| Amphetamine | D3R Mutant Mice | 2.5, 5.0, 10.0 mg/kg | Not Specified | D3R mutant mice showed a significantly greater increase in locomotor activity at 2.5 mg/kg compared to wild-type, suggesting an inhibitory role for D3R.[1][2] |

Experimental Protocols

A generalized protocol for assessing the effects of a dopamine D3 receptor agonist on locomotor activity in rodents is detailed below.

1. Animal Preparation and Habituation:

-

Animals: Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age or weight range.

-

Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[6] Provide ad libitum access to food and water.

-

Habituation: Allow animals to acclimate to the housing facility for at least one week before the experiment. On the day of the experiment, transport the animals to the testing room and allow them to habituate for at least 60 minutes before any procedures begin.

2. Drug Preparation and Administration:

-

Vehicle: Dissolve the D3 receptor agonist in a suitable vehicle, such as sterile saline or a solution containing a small amount of a solubilizing agent like Tween 80. The vehicle alone should be administered to a control group.

-

Dosage Calculation: Prepare a stock solution of the drug and dilute it to the final desired concentrations based on the animal's body weight.

-

Administration: Administer the drug or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).[3][5][6] The volume of injection should be consistent across all animals (e.g., 1 ml/kg).

3. Locomotor Activity Measurement:

-

Apparatus: Use an automated activity monitoring system, such as an open field arena equipped with infrared photobeams or a video-tracking system.[7] The open field arena is typically a square or circular enclosure.

-

Procedure:

-

Immediately or after a short delay (e.g., 5 minutes) following the injection, place the animal in the center of the open field arena.[3]

-

Record locomotor activity for a predefined period, typically ranging from 60 to 120 minutes.[3][8]

-

The automated system will record various parameters, including total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).

-

4. Data Analysis:

-

Data Binning: Divide the total recording time into smaller time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.

-

Statistical Analysis: Use appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare the locomotor activity parameters between the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D3 receptors by an agonist like PD 120697 (or related compounds) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Experimental Workflow for Locomotor Activity Study

The following diagram illustrates the typical workflow for conducting a locomotor activity study to evaluate the effects of a dopamine D3 receptor agonist.

References

- 1. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The locomotor effects of a putative dopamine D3 receptor agonist in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the effect of dopamine D3 receptor stimulation on locomotion and striatal dopamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]

- 6. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice [mdpi.com]

Application Notes and Protocols for the Oral Administration of PD 0325901

Disclaimer: The compound "PD 120697" as specified in the user request could not be definitively identified in publicly available scientific literature and chemical databases. Therefore, this document has been generated using a well-characterized and structurally distinct compound, PD 0325901 , as a representative example of a small molecule inhibitor prepared for oral administration in a research setting. PD 0325901 is a potent and selective MEK inhibitor. The protocols and data presented herein are based on publicly available information for PD 0325901 and are intended for research purposes only.

Introduction

PD 0325901 is a second-generation, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[5] PD 0325901 has demonstrated oral bioavailability and has been evaluated in numerous preclinical and clinical studies.[1][6][7] Proper formulation is critical for achieving consistent and effective systemic exposure when administering this compound orally in preclinical models. These application notes provide detailed protocols for the preparation and oral administration of PD 0325901 to rodents for in vivo studies.

Compound Properties

A thorough understanding of the physicochemical properties of PD 0325901 is essential for its effective formulation. Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | [3][8][9] |

| Molecular Formula | C₁₆H₁₄F₃IN₂O₄ | [1][8] |

| Molecular Weight | 482.19 g/mol | [1][8] |

| Appearance | White to off-white solid | [2] |

| Solubility | Insoluble in water. Soluble in DMSO (≥25 mM) and Ethanol (≥20 mg/mL). | [1][8][10][11][12] |

| Mechanism of Action | Selective inhibitor of MEK1 and MEK2 | [1][3][4][9] |

| IC₅₀ | 0.33 nM for MEK activity in mouse colon 26 cells | [1][3] |

Signaling Pathway

PD 0325901 targets the core of the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, PD 0325901 prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling.

Experimental Protocols

Preparation of PD 0325901 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of PD 0325901 suitable for oral administration to mice. Due to its poor aqueous solubility, a vehicle containing a suspending agent and a surfactant is recommended. A commonly used vehicle is 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 (polysorbate 80).

Materials:

-

PD 0325901 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Methylcellulose

-

Tween 80 (Polysorbate 80)

-

Sterile, deionized water

-

Sterile conical tubes (15 mL and 50 mL)

-

Magnetic stirrer and stir bar

-

Sonicator (optional)

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Vehicle Preparation (0.5% Methylcellulose, 0.2% Tween 80):

-

Heat approximately half of the final required volume of sterile deionized water to 60-80°C.

-

Slowly add the methylcellulose powder while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.

-

Once the methylcellulose is dispersed, add the remaining volume of cold (4°C) sterile deionized water and continue stirring until the solution becomes clear and viscous. It may be necessary to stir for several hours at 4°C.

-

Add Tween 80 to a final concentration of 0.2% (v/v) and mix thoroughly.

-

Store the vehicle at 4°C.

-

-

PD 0325901 Suspension Preparation (Example for a 10 mg/mL final concentration):

-

Weigh the required amount of PD 0325901 powder. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of PD 0325901.

-

To aid in the initial dispersion, create a stock solution by dissolving the PD 0325901 powder in a minimal amount of DMSO. For 100 mg of powder, start with 0.5-1 mL of DMSO. Ensure the powder is fully dissolved.

-

In a separate sterile conical tube, add the calculated volume of the prepared vehicle.

-

While vortexing or stirring the vehicle, slowly add the PD 0325901/DMSO stock solution.

-

Bring the suspension to the final desired volume with the vehicle.

-

If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform particle size distribution.

-

Visually inspect the suspension for homogeneity before each use. The suspension should be prepared fresh daily.

-

Oral Administration via Gavage

This protocol outlines the standard procedure for administering the prepared PD 0325901 suspension to mice via oral gavage.

Materials:

-

Prepared PD 0325901 suspension

-

Appropriately sized gavage needles (e.g., 20-22 gauge, straight or curved, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh the mouse to determine the correct dosing volume. A typical dosing volume is 10 mL/kg body weight.

-

Properly restrain the mouse to immobilize the head and align the esophagus with the stomach.

-

-

Gavage Needle Measurement:

-

Measure the appropriate insertion depth by placing the gavage needle alongside the mouse, with the tip at the last rib. The correct length is from the tip to the incisors.

-

-

Administration:

-

Draw the calculated volume of the PD 0325901 suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing.

-

Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Allow the mouse to swallow the needle. Do not force the needle.

-

Slowly administer the suspension.

-

Carefully withdraw the needle.

-

Monitor the animal for at least 15 minutes post-administration for any signs of distress.

-

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for preparing and administering PD 0325901 for an in vivo study.

Preclinical Dosing Summary

The following table summarizes doses of PD 0325901 used in published preclinical studies.

| Animal Model | Dose | Vehicle | Outcome | Reference |

| Mice with Papillary Thyroid Carcinoma Xenografts | 20-25 mg/kg/day | Not specified | Tumor growth inhibition | [5] |

| Mice with Melanoma Xenografts | 50 mg/kg/day | Not specified | Impaired tumor growth | [10] |

| Mice with Neurofibromatosis Type 1 | 0.5 and 1.5 mg/kg/day | 0.5% (w/v) methylcellulose, 0.2% (v/v) polysorbate 80 | Neurofibroma shrinkage | |

| Rats | 10, 30, or 100 mg/kg | 0.5% hydroxypropylmethyl-cellulose, 0.2% Tween 80 | Dose-dependent inhibition of pMAPK |

Note: It is crucial to perform dose-range finding and toxicity studies for each specific animal model and experimental setup. The information provided here is for guidance only.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Researchers [rodentmda.ch]

- 10. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of RGD-Conjugated MEK1/2 Kinase Inhibitors for Integrin-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

Application Notes and Protocols for PD 120697 Solution Preparation and Stability

Introduction

This document provides detailed application notes and protocols for the preparation and storage of solutions of the research compound PD 120697. The information is intended for researchers, scientists, and drug development professionals. Due to the limited publicly available information on this compound, the following protocols are based on general laboratory best practices for handling similar research compounds. It is imperative for the end-user to perform small-scale validation experiments to confirm the optimal conditions for their specific application.

Chemical and Physical Properties